molecular formula C20H25N5O4 B11287040 Cyclohexyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cyclohexyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11287040
M. Wt: 399.4 g/mol
InChI Key: YMMAQXHTYNFPCN-UHFFFAOYSA-N
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Description

Cyclohexyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of dihydrotetrazolopyrimidines. These compounds are known for their diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, antihepatitis, and anticancer properties . The unique structure of this compound, which includes a cyclohexyl group, a dimethoxyphenyl group, and a tetrazolopyrimidine ring, contributes to its wide range of applications in scientific research and industry.

Preparation Methods

The synthesis of Cyclohexyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a cyclocondensation reaction. This involves the reaction between a chalcone derivative and 5-aminotetrazole . The reaction typically takes place in ethanol as a solvent, with p-toluenesulfonic acid (p-TsOH) as a catalyst. The process can be conducted in a one-step multicomponent Biginelli reaction or a two-step reaction, depending on the desired yield and purity of the product .

Chemical Reactions Analysis

Cyclohexyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclohexyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s tetrazolopyrimidine ring is known to interact with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation . By modulating these pathways, the compound can exert its antioxidant, anti-inflammatory, and anticancer effects.

Comparison with Similar Compounds

Cyclohexyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H25N5O4

Molecular Weight

399.4 g/mol

IUPAC Name

cyclohexyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H25N5O4/c1-12-17(19(26)29-13-7-5-4-6-8-13)18(25-20(21-12)22-23-24-25)15-10-9-14(27-2)11-16(15)28-3/h9-11,13,18H,4-8H2,1-3H3,(H,21,22,24)

InChI Key

YMMAQXHTYNFPCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=C(C=C(C=C3)OC)OC)C(=O)OC4CCCCC4

Origin of Product

United States

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